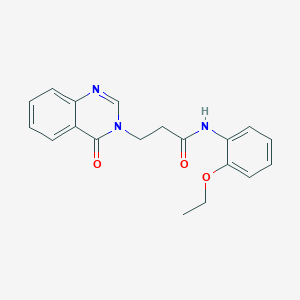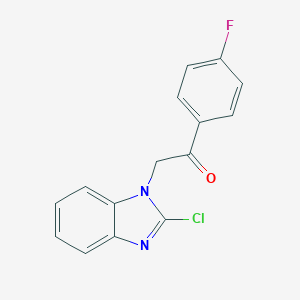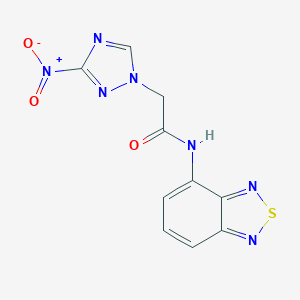![molecular formula C20H16N4O2S B277515 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as MTQA, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The exact mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA replication and cell division. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes such as topoisomerase II and DNA polymerase. Physiologically, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of new anti-cancer agents. However, one of the limitations of using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One direction is to investigate its potential use as an anti-inflammatory agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. Another direction is to explore its potential use in combination with other anti-cancer agents to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-methylphenyl-2-aminothiazole with 2-chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction using a Lewis acid catalyst such as zinc chloride, which leads to the formation of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been studied for its potential applications in medicinal chemistry, particularly in the development of new anti-cancer agents. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's.
properties
Molecular Formula |
C20H16N4O2S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H16N4O2S/c1-13-6-8-14(9-7-13)17-11-27-20(22-17)23-18(25)10-24-12-21-16-5-3-2-4-15(16)19(24)26/h2-9,11-12H,10H2,1H3,(H,22,23,25) |
InChI Key |
DCZCFGSRZBZTSS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277442.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)
![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)


![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)

![1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone](/img/structure/B277459.png)